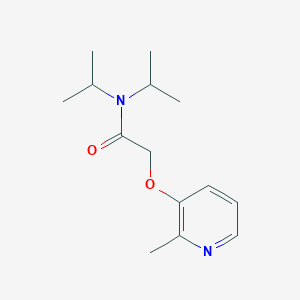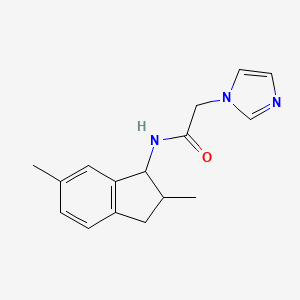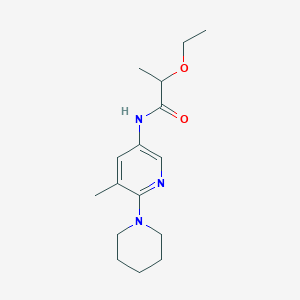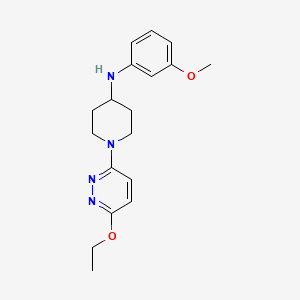
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in drug development. This compound is a piperidine derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine involves its ability to selectively bind to dopamine D3 receptors. This binding inhibits the activity of dopamine at these receptors, which can lead to a decrease in the release of dopamine in certain areas of the brain. This effect can be beneficial in the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a selective binding affinity for dopamine D3 receptors, which can lead to a decrease in the release of dopamine in certain areas of the brain. This effect can result in a reduction in the symptoms of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine in lab experiments is its potential as a selective dopamine D3 receptor antagonist. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research involving 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine. One of these directions is the further study of its potential as a selective dopamine D3 receptor antagonist for the treatment of various neurological and psychiatric disorders. Additionally, this compound could also be studied for its potential as an anti-cancer agent. Further research could also focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound is a promising compound that has potential applications in drug development. Its selective binding affinity for dopamine D3 receptors makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 3-aminopyridazine with ethyl bromoacetate to form 1-(6-ethoxypyridazin-3-yl) ethyl acetate. This intermediate compound is then reacted with sodium hydride and 3-methoxybenzyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine has been studied for its potential applications in drug development. This compound has been found to have potential as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, this compound has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-24-18-8-7-17(20-21-18)22-11-9-14(10-12-22)19-15-5-4-6-16(13-15)23-2/h4-8,13-14,19H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUBBBOJPKNTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCC(CC2)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
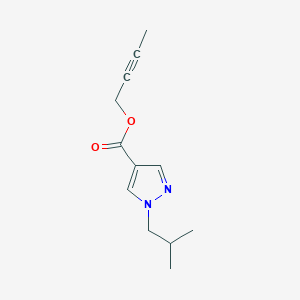

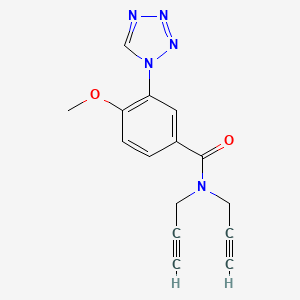
![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)

